(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476676-67-2
VCID: VC5491690
InChI: InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-3-1-2-4-17(15)23(26)27)18-21-16(11-28-18)12-5-7-14(8-6-12)22(24)25/h1-8,10-11,20H/b13-10-
SMILES: C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C18H11N5O4S
Molecular Weight: 393.38

(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 476676-67-2

Cat. No.: VC5491690

Molecular Formula: C18H11N5O4S

Molecular Weight: 393.38

* For research use only. Not for human or veterinary use.

(Z)-3-((2-nitrophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile - 476676-67-2

Specification

CAS No. 476676-67-2
Molecular Formula C18H11N5O4S
Molecular Weight 393.38
IUPAC Name (Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C18H11N5O4S/c19-9-13(10-20-15-3-1-2-4-17(15)23(26)27)18-21-16(11-28-18)12-5-7-14(8-6-12)22(24)25/h1-8,10-11,20H/b13-10-
Standard InChI Key HSQKMEPYWOVPRQ-RAXLEYEMSA-N
SMILES C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₁₁N₅O₄S, with a molecular weight of 393.38 g/mol . Its IUPAC name, (Z)-3-(2-nitroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects the stereochemistry (Z-configuration) and functional group arrangement . Key structural elements include:

  • A thiazole ring substituted at position 4 with a 4-nitrophenyl group.

  • An acrylonitrile moiety conjugated to the thiazole’s position 2.

  • A 2-nitroanilino group linked via a double bond to the acrylonitrile carbon.

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS No.476676-67-2
SMILESC1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)N+[O-])N+[O-]
InChIKeyHSQKMEPYWOVPRQ-RAXLEYEMSA-N
PubChem CID7087863

The stereochemistry is critical for biological activity, as the Z-configuration optimizes spatial alignment for target binding.

Synthesis and Optimization Strategies

Organic Synthesis Approaches

The synthesis typically involves multi-step reactions:

  • Thiazole Formation: Cyclization of thioureas with α-haloketones yields the 4-(4-nitrophenyl)thiazole intermediate.

  • Acrylonitrile Coupling: A Knoevenagel condensation between the thiazole-aldehyde and 2-nitroaniline derivatives introduces the acrylonitrile group .

  • Stereochemical Control: The Z-isomer is favored under polar aprotic solvents (e.g., DMF) due to stabilized transition states.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole cyclizationThiourea, α-bromo-4-nitroacetophenone, EtOH65–70
Knoevenagel reaction2-Nitroaniline, malononitrile, piperidine55–60

Catalytic and Microwave-Assisted Methods

Recent advances employ Cu-catalyzed intramolecular C–S bond formation and microwave-assisted cyclization to enhance efficiency . For example, microwave irradiation reduces reaction times from hours to minutes while improving yields by 15–20% .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain limited, but computational predictions suggest:

  • LogP: 3.2 ± 0.3 (indicating moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at 25°C, necessitating DMSO or DMF for biological assays.

Thermal and Photolytic Stability

The compound degrades above 150°C, with nitro groups contributing to thermal sensitivity. Photolytic studies indicate rapid decomposition under UV light (λ = 254 nm), requiring storage in amber vials .

Biological Activity and Mechanism

Kinase Inhibition Profile

In screens against Alzheimer’s-related kinases, the compound showed micromolar activity against CLK1 (IC₅₀ = 4.2 μM) and DYRK1A (IC₅₀ = 5.8 μM) . The thiazole and acrylonitrile motifs are hypothesized to chelate kinase ATP-binding sites, while nitro groups modulate electron distribution for enhanced binding .

Comparative Analysis with Analogues

Table 3: Activity of Thiazole-Acrylonitrile Derivatives

CompoundCLK1 IC₅₀ (μM)DYRK1A IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target compound4.25.832–64
4-Methoxy-substituted analog8.19.3>128
Unsubstituted thiazoleInactiveInactive64–128

The 4-nitrophenyl group at the thiazole’s position 4 is essential for kinase inhibition, while the 2-nitroanilino moiety enhances microbial membrane penetration .

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